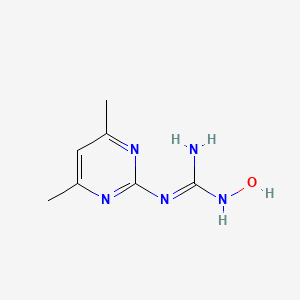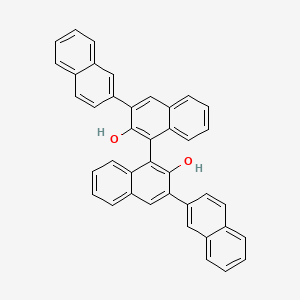
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family This compound is characterized by its complex structure, which includes an indolizine core, a chlorobenzoyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the indolizine core using 4-chlorobenzoyl chloride in the presence of a base like pyridine.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the indolizine core, typically using a reagent like 2-chlorophenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Applications De Recherche Scientifique
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-(4-fluorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-nitrobenzoyl)-N-(2-nitrophenyl)indolizine-1-carboxamide
Uniqueness
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which impart distinct chemical and biological properties
Propriétés
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-10-8-13(9-11-14)21(28)20-19(25)18(17-7-3-4-12-27(17)20)22(29)26-16-6-2-1-5-15(16)24/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFXNGWPCTPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2531853.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)
![tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate](/img/structure/B2531857.png)

![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)



![Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate](/img/structure/B2531863.png)
